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molecular formula C18H18N2 B8426429 ((1-Naphthyl)methyl)(2-amino-4-methyl-phenyl)amine

((1-Naphthyl)methyl)(2-amino-4-methyl-phenyl)amine

Cat. No. B8426429
M. Wt: 262.3 g/mol
InChI Key: IVVRHOSWKHYWBU-UHFFFAOYSA-N
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Patent
US07268145B2

Procedure details

To (1-naphthyl)methyl)(4-methyl-2-nitro-phenyl)amine (1.0021 g, 3.43 mmol), ethanol (5 ml) and 1,4-dioxane (5 ml) were added, and 2.058 M aqueous sodium hydroxide solution (1 ml) was further added, and refluxed in an oil bath. After 15 minutes, it was removed from the oil bath, and zinc powder (897 mg, 13.72 mmol) was fed thereto in portions. Then it was refluxed again in the oil bath for 2 hours. After 2 hours, it was concentrated under reduced pressure, and dissolved in ethyl acetate (50 ml), and washed twice with saturated saline (25 ml). After drying with magnesium sulfate, it was concentrated under reduced pressure and dried to obtain a brown oil of ((1-naphthyl)methyl)(2-amino-4-methyl-phenyl)amine (943.1 mg).
Quantity
1.0021 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
897 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH2:12](O)[CH3:13].[OH-].[Na+].O1[CH2:22][CH2:21]OCC1>[Zn]>[C:12]1([CH2:13][NH:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]=2[NH2:9])[C:21]2[C:22](=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.0021 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
897 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
Then it was refluxed again in the oil bath for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (50 ml)
WASH
Type
WASH
Details
washed twice with saturated saline (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CNC1=C(C=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 943.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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